Cas no 938-94-3 (2-(p-Tolyl)propionic Acid)

El ácido 2-(p-tolil)propiónico es un compuesto orgánico de la familia de los ácidos carboxílicos aromáticos, caracterizado por la presencia de un grupo metilo en posición para del anillo aromático y una cadena propiónica en posición 2. Este compuesto destaca por su alta pureza y estabilidad, lo que lo hace adecuado para aplicaciones en síntesis orgánica y como intermedio en la producción de fármacos y agroquímicos. Su estructura química permite modificaciones selectivas, facilitando su uso en reacciones de acoplamiento y funcionalización. Además, su solubilidad en solventes orgánicos comunes y su punto de fusión bien definido lo convierten en un reactivo versátil en laboratorios de investigación y desarrollo.
2-(p-Tolyl)propionic Acid structure
2-(p-Tolyl)propionic Acid structure
Nombre del producto:2-(p-Tolyl)propionic Acid
Número CAS:938-94-3
MF:C10H12O2
Megavatios:164.201083183289
MDL:MFCD01111378
CID:40350
PubChem ID:24874274

2-(p-Tolyl)propionic Acid Propiedades químicas y físicas

Nombre e identificación

    • 2-(4-Methylphenyl)propanoic acid
    • 2-(4-Methylphenyl) propionic acid
    • IBUPROFEN IMP D
    • IBUPROFEN IMPURITY D
    • 4-METHYL-2-PHENYLPROPIONIC ACID
    • ALPHA,4-DIMETHYLPHENYLACETIC ACID
    • (2RS)-2-(4-METHYLPHENYL)PROPANOIC ACID
    • 2-(p-Tolyl)propionic acid
    • 2-(p-Tolyl)propionic
    • 2-p-Tolylpropanoic acid
    • 4-methyl-hydratropic acid
    • Methylphenylpropinoic acid
    • p-Methylhydratropic acid.
    • p-Methylhydratropic acid
    • 2-(4-Tolyl)propionic acid
    • 2-(4-methylphenyl)propionic acid
    • 2-(p-Tolyl)propanoic acid
    • KDYOFXPLHVSIHS-UHFFFAOYSA-N
    • Propanoic acid, 2-(4-methylphenyl)
    • alpha,4-Dimethylbenzeneacetic acid
    • 2-(4-Tolyl)propanoic acid
    • (R)-2-(p-Tolyl)propanoic acid
    • 4-methylhydratropic acid
    • p-methylphenylpropionic acid
    • 2-(p-tolyl)-propionic acid
    • a,4-
    • Hydratropic acid, p-methyl- (6CI, 7CI, 8CI)
    • α,4-Dimethylbenzeneacetic acid (ACI)
    • (±)-2-(p-Methylphenyl)propionic acid
    • 2-(p-Methylphenyl)propionic acid
    • 2-p-Tolylpropionic acid
    • α-(p-Tolyl)propionic acid
    • Ibuprofen Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid
    • F19228
    • Benzeneacetic acid, alpha,4-dimethyl-
    • Q27251771
    • alpha ,4-Dimethylphenylacetic acid
    • DB-057444
    • EN300-68757
    • DTXSID50917912
    • 938-94-3
    • alpha,4-Dimethylphenylacetic acid, pharmaceutical impurity standard
    • 1635C8OCXW
    • MFCD01111378
    • Ibuprofen EP Impurity D
    • CHEMBL190275
    • (2RS)-2-(4-Methylphenyl)propanoic Acid; Ibuprofen Imp. D (EP); Ibuprofen Impurity D
    • ALPHA-(P-TOLYL)PROPIONIC ACID
    • (S)-2-p-tolylpropanoic acid
    • .ALPHA.,4-DIMETHYLBENZENEACETIC ACID
    • Z792377274
    • a,4-Dimethylphenylacetic acid
    • alpha,4-Dimethylphenylacetic acid, 97%
    • IBUPROFEN IMPURITY D (EP IMPURITY)
    • SCHEMBL349312
    • AKOS004906184
    • BDBM50250131
    • AS-16020
    • .ALPHA.-(P-TOLYL)PROPIONIC ACID
    • IBUPROFEN IMPURITY D [EP IMPURITY]
    • SY023256
    • CS-0097754
    • UNII-1635C8OCXW
    • (+/-)-2-(P-METHYLPHENYL)PROPIONIC ACID
    • BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-
    • J-506064
    • 2-(4'-Methylphenyl)propionic acid
    • 2-(p-Tolyl)propionic Acid
    • MDL: MFCD01111378
    • Renchi: 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
    • Clave inchi: KDYOFXPLHVSIHS-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C)C1C=CC(C)=CC=1)O

Atributos calculados

  • Calidad precisa: 164.08400
  • Masa isotópica única: 164.084
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 157
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 37.3
  • Carga superficial: 0
  • Xlogp3: 2.3

Propiedades experimentales

  • Color / forma: Yellow transparent liquid
  • Denso: 1.0041 (rough estimate)
  • Punto de fusión: 37-42 °C (lit.)
  • Punto de ebullición: 231.67°C (rough estimate)
  • Punto de inflamación: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • índice de refracción: 1.518-1.52
  • PSA: 37.30000
  • Logp: 2.18310
  • Presión de vapor: 0.0±0.6 mmHg at 25°C
  • Disolución: Not determined

2-(p-Tolyl)propionic Acid Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Store at room temperature

2-(p-Tolyl)propionic Acid Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(p-Tolyl)propionic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-68757-50.0g
2-(4-methylphenyl)propanoic acid
938-94-3 95.0%
50.0g
$68.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P66030-500g
2-(p-Tolyl)propanoic acid
938-94-3
500g
¥1076.0 2021-09-08
eNovation Chemicals LLC
D519662-25g
2-(4-Methylphenyl)propanoic acid
938-94-3 97%
25g
$265 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168394-25g
2-(p-Tolyl)propanoic acid
938-94-3 98%
25g
¥65.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168394-500g
2-(p-Tolyl)propanoic acid
938-94-3 98%
500g
¥897.00 2024-04-24
Key Organics Ltd
TS-03572-20MG
(2R)-2-(4-methylphenyl)propanoic acid
938-94-3 >97%
20mg
£76.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH591-100g
2-(p-Tolyl)propionic Acid
938-94-3 98%
100g
386.0CNY 2021-07-10
Fluorochem
065857-25g
2-(4-Methylphenyl)propanoic acid
938-94-3 98%
25g
£17.00 2022-03-01
eNovation Chemicals LLC
D519662-100g
2-(4-Methylphenyl)propanoic acid
938-94-3 97%
100g
$315 2024-05-24
TRC
T536780-1g
2-(p-Tolyl)propionic Acid
938-94-3
1g
$ 85.00 2023-09-05

2-(p-Tolyl)propionic Acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5 - 8.5; pH 1 - 2
Referencia
Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]
Chen, Wen-hua, Huaxue Shiji, 2006, 28(7), 426-428

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referencia
Method for synthesizing 2-(4-bromomethylphenyl)propionic acid
, China, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referencia
New synthetic method of loxoprofen sodium
Zhang, Xingxian; Hu, Kebin; Zhou, Dunfeng; Lu, Xin, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen iodide Solvents: Water ;  20 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
Referencia
Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI
Aramini, Andrea; Sablone, Manolo R.; Bianchini, Gianluca; Amore, Alessia; Fani, Michela; et al, Tetrahedron, 2009, 65(10), 2015-2021

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  60 - 65 °C
1.2 Solvents: Tetrahydrofuran ;  60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
Referencia
Process for preparing 2-(4-bromomethyl) phenylpropionic acid
, China, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
Referencia
Method for preparing branched carboxylic acid compound with palladium chloride as catalyst
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water ;  overnight, rt
Referencia
Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF
Shahid Islam, M.; Ahmad, Syarhabil; Attu, Mary Rose; Foerstering, F. Holger; Mahmun Hossain, M., Helvetica Chimica Acta, 2015, 98(9), 1273-1286

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
Referencia
1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids
Reed, John H.; Cramer, Nicolai, ChemCatChem, 2020, 12(17), 4262-4266

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 4, cooled
Referencia
Synthesis of 2-(4-methylphenyl)-propionate by coupling of methyl phenyl Grignard reagent and 2-substituted propionate
, China, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Acetic anhydride ,  Palladium diacetate ,  Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ;  48 h, 65 °C
Referencia
A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid
Liu, Wei ; Ren, Wenlong; Li, Jingfu; Shi, Yuan; Chang, Wenju; et al, Organic Letters, 2017, 19(7), 1748-1751

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  5 h, 125 - 130 °C; 130 °C → 40 °C
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 10
Referencia
Synthesis of 2-(4-bromomethylphenyl)propionic acid and ester
Liu, Zhi-xiong; Cheng, Qing-rong, Huaxue Shiji, 2011, 33(4), 356-358

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Application of oxidative aryl migration in organoselenium and -tellurium compounds to the synthesis of 2-arylpropanoic acids
Uemura, Sakae; Fukuzawa, Shinichi; Yamauchi, Takayoshi; Hattori, Kaneaki; Mizutaki, Shoichi; et al, Journal of the Chemical Society, 1986, (11), 1983-7

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
Referencia
Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid
Ren, Wenlong ; Wang, Mingzhou; Guo, Jianqiong; Zhou, Jintao; Chu, Jianxiao; et al, Organic Letters, 2022, 24(3), 886-891

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ;  pH 2 - 3
Referencia
Process for preparation of loxoprofen sodium
, China, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Water ;  16 h, pH 8, 30 °C
Referencia
Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270
Snell, David; Colby, John, Enzyme and Microbial Technology, 1999, 24, 160-163

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Water Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Iron chloride (FeCl3) Solvents: 1,4-Dioxane ;  10 - 15 h, 50 bar, 80 °C
Referencia
Regioselectivity inversion tuned by iron(III) salts in palladium-catalyzed carbonylations
Huang, Zijun; Cheng, Yazhe; Chen, Xipeng; Wang, Hui-Fang; Du, Chen-Xia; et al, Chemical Communications (Cambridge, 2018, 54(32), 3967-3970

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
1.2 16 h, 600 psi, 80 °C
Referencia
Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions
El Ali, Bassam, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  6 h, reflux
Referencia
Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid via iodine-catalyzed aryl rearrangement
Li, Aijun; Zhou, Xueqin; Liu, Dongzhi, Jingxi Huagong, 2006, 23(6), 613-614

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
Referencia
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; Jayasree, S.; Chaudhari, R. V., Organic Letters, 1999, 1(3), 459-461

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  20 - 25 °C; 25 °C → 30 °C; 30 °C → 0 °C; -5 - 5 °C; 1.5 h, -5 - 5 °C
1.2 0 - 5 °C
1.3 Solvents: Water ;  0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 20 - 25 °C
Referencia
Process for preparation of loxoprofen sodium
, China, , ,

2-(p-Tolyl)propionic Acid Raw materials

2-(p-Tolyl)propionic Acid Preparation Products

2-(p-Tolyl)propionic Acid Proveedores

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:938-94-3)2-p-Tolylpropanoic acid
Número de pedido:JH063
Estado del inventario:in Stock
Cantidad:25kg
Pureza:98.00%
Información sobre precios actualizada por última vez:Monday, 8 January 2024 17:37
Precio ($): negotiated
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:938-94-3)2-p-Tolylpropanoic acid
Número de pedido:JH254
Estado del inventario:in Stock
Cantidad:25kg
Pureza:95.00%
Información sobre precios actualizada por última vez:Monday, 8 January 2024 17:37
Precio ($): negotiated
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:938-94-3)
Número de pedido:SFD1189
Estado del inventario:
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:02
Precio ($):
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